H-Tyr-Thr-NH2
CAS No.: 123952-20-5
Cat. No.: VC0240257
Molecular Formula: C13H20ClN3O4
Molecular Weight: 317.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123952-20-5 |
---|---|
Molecular Formula | C13H20ClN3O4 |
Molecular Weight | 317.77 g/mol |
IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanamide;hydrochloride |
Standard InChI | InChI=1S/C13H19N3O4.ClH/c1-7(17)11(12(15)19)16-13(20)10(14)6-8-2-4-9(18)5-3-8;/h2-5,7,10-11,17-18H,6,14H2,1H3,(H2,15,19)(H,16,20);1H/t7-,10+,11+;/m1./s1 |
SMILES | CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N)O.Cl |
Canonical SMILES | CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N)O.Cl |
Introduction
Molecular Characteristics
Chemical Structure and Properties
H-Tyr-Thr-NH2 possesses specific chemical properties that define its behavior in research settings. The compound has a molecular formula of C13H19N3O4 and a molecular weight of 281.31 g/mol (net) . These properties are fundamental to its identification and application in laboratory settings.
The table below summarizes the key molecular characteristics of H-Tyr-Thr-NH2:
Property | Value |
---|---|
Molecular Formula | C13H19N3O4 |
Molecular Weight | 281.31 g/mol |
Peptide Length | 2 amino acids |
Sequence | H-Tyr-Thr-NH2 |
Physical Form | Powder |
Source | Synthetic |
CAS Number | 123952-20-5 |
These characteristics provide essential information for researchers working with this compound in various experimental contexts .
Structural Features
The peptide includes several notable structural features that influence its chemical behavior. Tyrosine contributes a phenolic hydroxyl group, which serves as an important functional site for potential hydrogen bonding and biochemical interactions. The threonine residue provides a secondary alcohol group, adding another potential interaction point.
The amidated C-terminus significantly alters the chemical behavior compared to a peptide with a free carboxylic acid. This modification neutralizes the negative charge that would typically exist at physiological pH, potentially affecting the peptide's stability, binding characteristics, and biological activity profiles. These structural elements collectively determine how H-Tyr-Thr-NH2 interacts with various biological systems and research reagents.
Specification | Details |
---|---|
Purity | ≥95.5% (HPLC) |
Form | Lyophilized powder |
Optional Services | TFA Removal |
Special Promotions | Occasional promotions (e.g., "Buy 1 get 1 free until 08 Mar 2025") |
These specifications help researchers select appropriate products for their specific experimental requirements .
Related Compounds and Contexts
Structural Comparisons
The structure of H-Tyr-Thr-NH2 can be compared with related peptides to understand structure-activity relationships. For example, the opioid peptide H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 demonstrates how modifications to peptides containing tyrosine can create compounds with specific receptor binding profiles . Such comparisons provide context for understanding the potential applications and activities of H-Tyr-Thr-NH2 in biochemical research.
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